Cas no 1189449-70-4 (Amodiaquine-d)

Amodiaquine-d 化学的及び物理的性質

名前と識別子

-

- Amodiaquine-d10

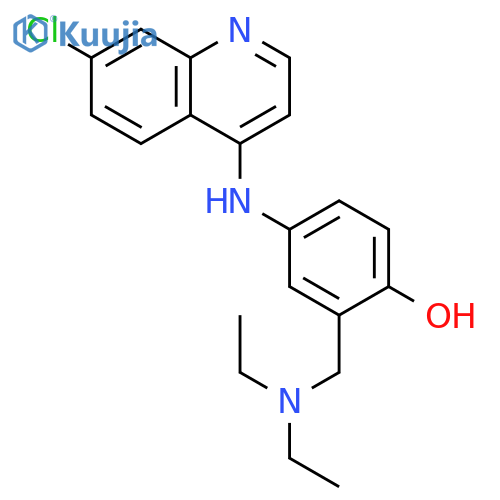

- 2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol

- Amodiaquine-d

-

計算された属性

- せいみつぶんしりょう: 365.20800

じっけんとくせい

- ゆうかいてん: 194-198°C

- PSA: 48.39000

- LogP: 5.25220

Amodiaquine-d 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-B1322AS-1mg |

Amodiaquine-d |

1189449-70-4 | ≥97.0% | 1mg |

¥9000 | 2024-05-24 | |

| TRC | A634202-10mg |

Amodiaquine-d10 |

1189449-70-4 | 10mg |

$ 1386.00 | 2023-04-19 | ||

| ChemScence | CS-0202008-10mg |

Amodiaquine-d10 |

1189449-70-4 | 10mg |

$0.0 | 2022-04-28 | ||

| eNovation Chemicals LLC | Y1248125-1mg |

Amodiaquine-d10 |

1189449-70-4 | 98%D | 1mg |

$955 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1248125-1mg |

Amodiaquine-d10 |

1189449-70-4 | 98%D | 1mg |

$790 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874183-50mg |

Amodiaquine-d10 |

1189449-70-4 | AR | 50mg |

¥5,265.00 | 2022-09-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-217635-1 mg |

Amodiaquine-d10, |

1189449-70-4 | 1mg |

¥2,482.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-217635-1mg |

Amodiaquine-d10, |

1189449-70-4 | 1mg |

¥2482.00 | 2023-09-05 | ||

| 1PlusChem | 1P007RPI-1mg |

Amodiaquine-d10 |

1189449-70-4 | ≥99% deuterated forms (d1-d10) | 1mg |

$234.00 | 2025-02-22 | |

| Key Organics Ltd | MS-25847-1mg |

Amodiaquine-d10 |

1189449-70-4 | >97% | 1mg |

£1440.22 | 2025-02-09 |

Amodiaquine-d 関連文献

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

Amodiaquine-dに関する追加情報

Professional Introduction to Amodiaquine-d (CAS No: 1189449-70-4)

Amodiaquine-d, chemically designated as 4-[(6-chloro-4-(diethylamino)-1-piperazinyl)ethyl]-2,6-diaminoquinazoline, is a significant compound in the field of pharmaceutical chemistry. Its CAS number, 1189449-70-4, uniquely identifies it in scientific and industrial databases, underscoring its importance in research and development. This introduction delves into the compound's structure, pharmacological properties, and recent advancements in its application within the pharmaceutical industry.

The molecular structure of Amodiaquine-d features a quinazoline core, which is a common scaffold in antimalarial and anticancer agents. The presence of a piperazine moiety enhances its binding affinity to biological targets, making it a versatile molecule in drug design. The two amino groups at the 2 and 6 positions contribute to its solubility and reactivity, enabling various chemical modifications that can fine-tune its pharmacological profile.

In recent years, Amodiaquine-d has garnered attention for its potential in combating drug-resistant malaria strains. Traditional antimalarials like chloroquine have faced challenges due to the emergence of resistant parasites. Studies have shown that Amodiaquine-d exhibits potent activity against Plasmodium falciparum, the causative agent of severe malaria. Its mechanism of action involves inhibiting heme polymerization, thereby disrupting the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin breakdown.

One of the most compelling aspects of Amodiaquine-d is its structural similarity to other antimalarial drugs, such as mefloquine and quinine. This similarity allows researchers to leverage existing knowledge about these compounds when designing new therapeutic strategies. Additionally, the diethylamino group in Amodiaquine-d enhances its ability to cross the blood-brain barrier, which is crucial for treating cerebral malaria—a severe and often fatal complication of malaria.

Recent clinical trials have highlighted the efficacy of Amodiaquine-d in combination therapies. The synergistic effect of combining Amodiaquine-d with other antimalarial agents has been shown to reduce treatment duration and minimize the risk of relapse. This approach is particularly valuable in regions where multiple drug-resistant malaria is prevalent. Furthermore, the compound's stability under varying environmental conditions makes it suitable for use in resource-limited settings where storage and transportation can be challenging.

Beyond its antimalarial applications, Amodiaquine-d has shown promise in other therapeutic areas. Preliminary research indicates that it may have anticancer properties due to its ability to induce apoptosis in certain cancer cell lines. The quinazoline scaffold is known for its versatility in drug development, and modifications to Amodiaquine-d could potentially yield novel anticancer agents with improved efficacy and reduced toxicity.

The synthesis of Amodiaquine-d involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are employed to construct the quinazoline core and introduce functional groups. The use of chiral auxiliaries or asymmetric catalysis can further enhance the enantiomeric purity of the final product, which is critical for pharmacological applications.

Quality control and analytical methods play a pivotal role in ensuring the consistency and safety of Amodiaquine-d formulations. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used techniques for characterizing the compound's chemical structure and purity. Regulatory agencies require stringent testing protocols to verify that pharmaceutical products meet predefined standards before they can be approved for clinical use.

The future prospects of Amodiaquine-d are promising, with ongoing research aimed at optimizing its pharmacokinetic properties and expanding its therapeutic applications. Innovations in drug delivery systems, such as nanoparticles and liposomes, could enhance the bioavailability and targeted delivery of Amodiaquine-d, making it more effective against infectious diseases and cancer.

In conclusion, Amodiaquine-d (CAS No: 1189449-70-4) is a multifaceted compound with significant potential in pharmaceutical applications. Its structural features enable it to exhibit potent antimalarial activity against resistant strains of Plasmodium falciparum. Additionally, its versatility in drug design makes it a valuable candidate for developing new treatments for cancer and other diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of modern medicinal chemistry.

1189449-70-4 (Amodiaquine-d) 関連製品

- 443144-25-0(3-Cyano-1H-indole-7-carboxylic Acid)

- 10154-72-0(Propanoic acid, 3-(phenylsulfonyl)-, methyl ester)

- 1806046-22-9(2-Hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide)

- 2172066-98-5(Tert-butyl 3-hydroxy-3-(2-oxopropyl)piperidine-1-carboxylate)

- 2227815-00-9(2-[(dimethylamino)methyl]-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol)

- 1807095-66-4(Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate)

- 1443137-48-1(5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine)

- 1342640-77-0(2-(2-ethoxyphenyl)propan-2-ol)

- 1360946-84-4(5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)

- 1776-37-0(5-Methyl-1H-indazole)